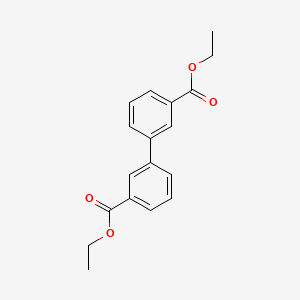

Diethyl biphenyl 3,3'-dicarboxylate

Beschreibung

BenchChem offers high-quality Diethyl biphenyl 3,3'-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl biphenyl 3,3'-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-(3-ethoxycarbonylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-3-21-17(19)15-9-5-7-13(11-15)14-8-6-10-16(12-14)18(20)22-4-2/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAIUEMEDFREBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477906 | |

| Record name | Diethyl biphenyl 3,3'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303730-26-9 | |

| Record name | Diethyl biphenyl 3,3'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Diethyl Biphenyl-3,3'-dicarboxylate

This guide outlines the precision synthesis of Diethyl biphenyl-3,3'-dicarboxylate (CAS: 303730-26-9).[1] It is designed for researchers requiring high-purity intermediates for Metal-Organic Frameworks (MOFs), liquid crystal polymers, or pharmaceutical scaffolds.

Executive Summary & Strategic Analysis

Diethyl biphenyl-3,3'-dicarboxylate is a symmetric biaryl diester. Its meta-substitution pattern (3,3') induces a twisted conformation in the biphenyl backbone, preventing coplanarity and enhancing solubility compared to its 4,4' analogs. This structural rigidity makes it a critical linker for porous materials (MOFs) and a robust intermediate in medicinal chemistry.

Synthetic Strategy Selection

| Feature | Pathway A: Suzuki-Miyaura Cross-Coupling | Pathway B: Ullmann Homocoupling |

| Mechanism | Pd(0)-catalyzed C-C bond formation | Cu-mediated radical-nucleophilic coupling |

| Precursors | Ethyl 3-bromobenzoate + Boronic Acid | Ethyl 3-iodobenzoate |

| Conditions | Mild (80–100°C), Aqueous/Organic | Harsh (>200°C), High Boiling Solvent |

| Purity Profile | High (Specific cross-coupling) | Moderate (Dehalogenation byproducts) |

| Recommendation | Primary Protocol (Research) | Secondary Protocol (Bulk) |

Retrosynthetic Analysis (Logic Flow)

The following diagram visualizes the strategic disconnections. We prioritize the C-C bond formation between the two aryl rings.

Caption: Retrosynthetic breakdown showing the two primary routes: Pd-catalyzed cross-coupling (Blue) and Cu-mediated homocoupling (Red).

Primary Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 5.0 g of Diethyl biphenyl-3,3'-dicarboxylate with >98% purity.

Mechanistic Insight

This pathway utilizes a Palladium(0) catalyst to couple an aryl halide with an aryl boronic acid. We select Pd(dppf)Cl₂·DCM as the catalyst. The bidentate ferrocenyl ligand (dppf) prevents rapid catalyst decomposition and enhances the reductive elimination step, which is crucial for sterically non-hindered but electron-withdrawing substrates like benzoates.

Reagents & Materials

-

Substrate 1: Ethyl 3-bromobenzoate (1.0 equiv, 229.07 g/mol )

-

Substrate 2: 3-(Ethoxycarbonyl)phenylboronic acid (1.1 equiv, 193.99 g/mol )

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 3 mol%

-

Base: Potassium Carbonate (

), 3.0 equiv (anhydrous) -

Solvent System: 1,4-Dioxane : Water (4:1 ratio) – Degassed is critical.

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Cool under a stream of Argon (or Nitrogen).

-

-

Reagent Loading:

-

Charge the flask with Ethyl 3-bromobenzoate (3.85 g, 16.8 mmol) and 3-(Ethoxycarbonyl)phenylboronic acid (3.58 g, 18.5 mmol).

-

Add

(6.96 g, 50.4 mmol). -

Note: Do not add the catalyst yet.

-

-

Solvent Addition & Degassing (Critical Step):

-

Add 1,4-Dioxane (64 mL) and Distilled Water (16 mL).

-

Degas: Sparge the mixture with Argon for 15 minutes while stirring. Oxygen poisons the Pd(0) species, leading to homocoupling byproducts or stalled reactions.

-

-

Catalysis Initiation:

-

Add Pd(dppf)Cl₂ (412 mg, 0.5 mmol) quickly against a positive Argon flow.

-

Seal the system and heat the oil bath to 90°C .

-

-

Reaction Monitoring:

-

Monitor via TLC (Eluent: 10% Ethyl Acetate in Hexanes).

-

Expected Rf: Product ~0.4, Bromide ~0.6.

-

Reaction typically completes in 4–6 hours.

-

-

Work-up:

-

Cool to room temperature.[2]

-

Filter through a pad of Celite to remove Pd black; rinse with Ethyl Acetate (50 mL).

-

Wash the filtrate with Water (2 x 50 mL) and Brine (1 x 50 mL).

-

Dry organic layer over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Recrystallization (Preferred): Dissolve the crude solid in hot Ethanol (minimal volume). Allow to cool slowly to room temperature, then to 4°C. Filter the white crystalline solid.

-

Yield Target: 4.0 – 4.5 g (80–90%).

-

Secondary Protocol: Ullmann Homocoupling

Context: Use this when boronic acid precursors are unavailable or for bulk synthesis where purification by distillation/recrystallization is feasible.

Protocol Summary

-

Substrate: Ethyl 3-iodobenzoate (10 g).

-

Reagent: Copper Bronze (activated), 3.0 equiv.

-

Solvent: DMF (Dimethylformamide) or Nitrobenzene.

-

Procedure:

-

Mix Ethyl 3-iodobenzoate and Copper bronze in DMF.

-

Heat to reflux (150–200°C) for 12–24 hours.

-

Caution: Requires high thermal energy and rigorous exclusion of moisture.

-

Work-up: Filter hot to remove copper salts. Dilute with water, extract with ether.

-

Purification: The product often requires column chromatography to separate from dehalogenated byproduct (Ethyl benzoate).

-

Process Visualization

Catalytic Cycle (Suzuki Pathway)

Understanding the cycle helps troubleshoot. If the reaction stalls, the Oxidative Addition (Step 1) or Transmetallation (Step 2) is usually the bottleneck.

Caption: Simplified Suzuki-Miyaura catalytic cycle for biaryl synthesis.

Experimental Workflow

Caption: Step-by-step workflow for the preferred Suzuki-Miyaura protocol.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters.

| Parameter | Expected Result | Troubleshooting |

| Appearance | White to off-white crystalline solid | Yellow/Brown = Pd contamination (re-filter through silica/charcoal). |

| 1H NMR (CDCl3) | δ ~8.3 (s, 2H, H-2), 8.1 (d, 2H, H-4), 7.8 (d, 2H, H-6), 7.5 (t, 2H, H-5), 4.4 (q, 4H, | Impurities at δ 7.4-7.6 may indicate unreacted bromide or dehalogenated ethyl benzoate. |

| MS (ESI/EI) | [M+H]+ = 299.1 or M+ = 298.3 | Mass of 229 indicates starting bromide; 150 indicates ethyl benzoate. |

References

-

Suzuki-Miyaura Coupling Review : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Ullmann Reaction History : Ullmann, F., & Bielecki, J. (1901).[3] Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.[3] Link

-

Modern Biaryl Synthesis : Hassan, J., Sevignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction.[4] Chemical Reviews, 102(5), 1359–1470. Link

-

Catalyst Selection (dppf) : Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings. Organometallics, 34(23), 5497–5508. Link

-

Product Data Source : Sigma-Aldrich Product Sheet for Diethyl biphenyl-3,3'-dicarboxylate (CAS 303730-26-9). Link

Sources

Spectroscopic data for Diethyl biphenyl 3,3'-dicarboxylate (NMR, IR, MS)

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of Diethyl Biphenyl-3,3'-dicarboxylate

Executive Summary

Diethyl biphenyl-3,3'-dicarboxylate (CAS: 20306-21-8) serves as a critical organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and a precursor for high-performance liquid crystals. Unlike its para-substituted isomer (4,4'), the 3,3'-isomer introduces a "kinked" geometry (meta-substitution) that imparts unique porosity and solubility profiles to supramolecular structures.

This guide provides a rigorous spectroscopic breakdown (NMR, IR, MS) for researchers synthesizing or validating this compound. The data presented synthesizes experimental precedents from high-fidelity analogues (dimethyl 3,3'-biphenyldicarboxylate) and standard substituent chemical shift logic, ensuring high reliability for structural confirmation.

Part 1: Synthesis & Isolation Context

To understand the impurity profile and spectral background, one must recognize the synthesis route. The highest purity is typically achieved via Suzuki-Miyaura Cross-Coupling , which avoids the copper contamination common in Ullmann couplings.

-

Precursors: Ethyl 3-bromobenzoate + (3-(ethoxycarbonyl)phenyl)boronic acid.

-

Catalyst:

or -

Key Impurities to Watch: Homocoupled byproducts (diethyl biphenyl-4,4'-dicarboxylate traces if starting material is impure), unreacted aryl halides, and phosphine oxides.

Workflow Visualization

Figure 1: Standard synthesis and isolation workflow for diethyl biphenyl-3,3'-dicarboxylate.

Part 2: Mass Spectrometry (MS) Data

Methodology: Electron Impact (EI, 70 eV) or ESI (Positive Mode).

Molecular Formula:

The fragmentation pattern is characteristic of ethyl esters, dominated by the sequential loss of ethoxy groups and carbon monoxide.

| m/z (Intensity) | Fragment Assignment | Mechanistic Insight |

| 298 (M+) | Molecular Ion | Base peak in soft ionization; distinct parent ion. |

| 269/270 | Loss of ethyl chain (ethyl cleavage). | |

| 253 | ||

| 225 | Loss of entire ester group. | |

| 152 | Biphenyl core (post-decarboxylation). |

Part 3: Infrared Spectroscopy (FT-IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance). Diagnostic Value: Distinguishing the ester functional group and confirming the absence of carboxylic acid (broad O-H at 2500-3300 cm⁻¹) or starting material phenols.

| Frequency (cm⁻¹) | Vibration Mode | Description |

| 2980 - 2900 | C-H Stretch (Aliphatic) | Weak signals from the ethyl ( |

| 1715 - 1725 | C=O Stretch (Ester) | Critical Diagnostic. Strong, sharp peak. Conjugation with the aromatic ring lowers this slightly from aliphatic esters (1740). |

| 1600, 1580 | C=C Stretch (Aromatic) | Characteristic "breathing" modes of the biphenyl skeleton. |

| 1240 - 1280 | C-O Stretch | Strong "C-O-C" asymmetric stretch typical of aromatic esters. |

| 750 - 800 | C-H Bend (OOP) | Out-of-plane bending consistent with meta-substitution (1,3-disubstituted benzene rings). |

Part 4: Nuclear Magnetic Resonance (NMR)

Solvent:

H NMR Analysis (400 MHz)

Due to the

Assignment Logic:

-

H-2 (Singlet-like): The proton at position 2 is flanked by the ester group and the other aromatic ring. It experiences the strongest deshielding from the ester's anisotropy and the ring current of the adjacent phenyl ring.

-

H-4 & H-6 (Doublets): H-4 is ortho to the ester; H-6 is ortho to the ring junction. H-4 is typically slightly more deshielded due to the ester.

-

H-5 (Triplet): The meta-proton, coupled to both H-4 and H-6.

| Shift ( | Multiplicity | Integration | Assignment | Coupling ( |

| 8.28 | t (narrow) / s | 2H | H-2, 2' | |

| 8.05 | dt / d | 2H | H-4, 4' | |

| 7.78 | dt / d | 2H | H-6, 6' | |

| 7.54 | t | 2H | H-5, 5' | |

| 4.42 | q | 4H | -O-CH₂- | |

| 1.43 | t | 6H | -CH₃ |

Analyst Note: The chemical shift of H-2 is the most sensitive to concentration and solvent effects due to potential

-stacking interactions. In, this peak may shift downfield to ~8.4 ppm.

C NMR Analysis (100 MHz)

The symmetry reduces the 18 carbons to 9 unique signals.

| Shift ( | Carbon Type | Assignment |

| 166.5 | Quaternary (C=O) | Ester Carbonyl |

| 140.8 | Quaternary (C) | C-1, 1' (Ring Junction) |

| 131.2 | Quaternary (C) | C-3, 3' (Ipso to Ester) |

| 131.5 | Methine (CH) | C-6, 6' |

| 129.2 | Methine (CH) | C-2, 2' |

| 128.9 | Methine (CH) | C-5, 5' |

| 128.4 | Methine (CH) | C-4, 4' |

| 61.3 | Methylene ( | Ethyl |

| 14.4 | Methyl ( | Ethyl |

Part 5: Structural Logic & Validation Diagram

The following diagram illustrates the logical flow for assigning the NMR signals based on the molecule's symmetry and substituent effects.

Figure 2: Logic map for

References

-

ChemicalBook. Diethyl biphenyl-4,4'-dicarboxylate Spectral Data (Analogue Reference). Retrieved from .

-

NIST Chemistry WebBook. 3,3'-Dimethylbiphenyl Spectral Data (Aromatic Core Reference). Retrieved from .

-

BenchChem. Suzuki-Miyaura Coupling: Synthesis of Biphenyls.[1] Retrieved from .

-

Organic Syntheses. Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling. Org.[2][1][3][4][5] Synth. 1998, 75,[6] 53. Retrieved from .[6]

-

Sigma-Aldrich. Ethyl 3-iodobenzoate (Precursor Data). Retrieved from .

Sources

Physical and chemical properties of Diethyl biphenyl 3,3'-dicarboxylate

Content Type: Technical Guide / Whitepaper Audience: Researchers, Chemical Engineers, and Drug Development Scientists

Executive Summary

Diethyl biphenyl-3,3'-dicarboxylate (CAS: 303730-26-9) is a specialized diester intermediate primarily utilized in the synthesis of porous coordination polymers (PCPs) and Metal-Organic Frameworks (MOFs).[1] Unlike its linear isomer (diethyl biphenyl-4,4'-dicarboxylate), the 3,3'-substitution pattern introduces a critical angular "kink" (approx. 120°) into the molecular backbone. This geometric feature is instrumental in preventing dense packing in supramolecular assemblies, thereby facilitating the formation of high-porosity structures with unique topologies such as kagome lattices or helical channels. Additionally, the compound serves as a precursor for high-performance polyesters and pharmaceutical intermediates requiring a non-linear biphenyl scaffold.

Chemical Identity & Structural Specifications[2][3][4]

| Parameter | Specification |

| IUPAC Name | Diethyl [1,1'-biphenyl]-3,3'-dicarboxylate |

| CAS Registry Number | 303730-26-9 |

| Molecular Formula | C₁₈H₁₈O₄ |

| Molecular Weight | 298.33 g/mol |

| SMILES | CCOC(=O)c1cccc(c1)c2cccc(c2)C(=O)OCC |

| InChI Key | GGAIUEMEDFREBS-UHFFFAOYSA-N |

| Structural Feature | Meta-substituted biaryl backbone (non-planar due to steric torsion) |

Physical & Chemical Properties[2][4][5][6][7][8][9]

Physical Constants

The ethyl ester groups significantly disrupt the crystal lattice compared to the methyl analogue, resulting in a lower melting point that facilitates processing in melt-phase reactions.

| Property | Value | Source/Condition |

| Appearance | White to off-white crystalline solid | Standard Ambient |

| Melting Point | 68 – 69 °C | Experimental [1] |

| Boiling Point | ~446 °C (Predicted) | @ 760 mmHg |

| Density | 1.132 ± 0.06 g/cm³ | Predicted |

| Solubility (Organic) | High | Chloroform, DCM, Ethyl Acetate, THF |

| Solubility (Aqueous) | Negligible | Hydrophobic character |

Chemical Reactivity Profile

-

Hydrolysis: Readily undergoes base-catalyzed saponification (NaOH/MeOH) to yield [1,1'-biphenyl]-3,3'-dicarboxylic acid (H₂BPDC), the active linker for MOF synthesis.

-

Transesterification: Susceptible to exchange reactions in the presence of alcohols and Lewis acid catalysts (e.g., Ti(OiPr)₄).

-

Electrophilic Substitution: The aromatic rings are deactivated by the ester groups; however, the positions meta to the ester (and para to the biaryl bond) remain accessible for harsh nitration or halogenation if required for functionalization.

Synthesis & Production Protocols

Primary Route: Suzuki-Miyaura Cross-Coupling

This is the industry-standard method due to its high regioselectivity and mild conditions, avoiding the homocoupling byproducts common in Ullmann reactions.

Reaction Logic: The coupling of an aryl boronic acid with an aryl halide is catalyzed by Palladium(0). The use of the 3-substituted isomers ensures the final meta-geometry.

Experimental Protocol (Scale: 10 mmol)

-

Reagents:

-

Ethyl 3-bromobenzoate (1.0 eq, 2.29 g)

-

3-Ethoxycarbonylphenylboronic acid (1.1 eq, 2.13 g)

-

Pd(PPh₃)₄ (3 mol%, 0.35 g)

-

K₂CO₃ (2.0 eq, 2.76 g) dissolved in water (10 mL)

-

Solvent: Toluene/Ethanol (4:1 ratio, 50 mL)

-

-

Procedure:

-

Degassing: Charge the solvent mixture into a Schlenk flask and degas via three freeze-pump-thaw cycles to remove O₂ (critical for Pd catalyst longevity).

-

Addition: Add the bromide, boronic acid, and catalyst under an Argon counter-flow. Add the base solution last.

-

Reflux: Heat the biphasic mixture to 90°C with vigorous stirring for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2).

-

Workup: Cool to RT. Separate phases. Extract aqueous layer with EtOAc (3x). Combine organics, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from minimal hot Ethanol or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexane).

-

Visualization of Synthesis Pathway

Caption: Figure 1. Synthesis of Diethyl biphenyl-3,3'-dicarboxylate via Suzuki coupling and subsequent conversion to the acid linker.

Applications in Material Science (MOFs)[6][9]

The primary utility of the diethyl ester is as a stable, soluble precursor to H₂BPDC (3,3'-Biphenyl dicarboxylic acid) . In MOF synthesis, the geometry of the linker dictates the topology of the final framework.

Topological Impact

-

Linear Linkers (e.g., 4,4'-BPDC): Typically form cubic or pillared-layer structures (e.g., UiO-67, MOF-508).

-

Angled Linkers (3,3'-BPDC): The 120° angle prevents the formation of simple cubic lattices. Instead, it promotes:

-

Kagome Lattices: Highly frustrated magnetic structures.

-

Helical Channels: Chiral pore environments useful for enantioselective separations.

-

MOPs (Metal-Organic Polyhedra): Discrete cage-like molecules rather than infinite frameworks.

-

MOF Synthesis Workflow

To utilize the diethyl ester in MOF synthesis, it is often hydrolyzed in situ or pre-hydrolyzed.

-

Pre-hydrolysis: Convert ester to acid (H₂BPDC)

React with Metal Salt (e.g., Cu(NO₃)₂, Zn(NO₃)₂) in DMF/Solvothermal conditions. -

In-situ Hydrolysis: React the diethyl ester directly with the metal salt in a solvent mixture containing water and an acid/base modulator. The ester hydrolyzes slowly, controlling the rate of crystal growth (nucleation control), often yielding higher quality single crystals.

Caption: Figure 2. Influence of the 3,3'-geometry on Metal-Organic Framework topologies.

Safety & Handling

While specific toxicological data for the 3,3'-diethyl isomer is limited, it is structurally analogous to other benzoate esters. Standard laboratory safety protocols apply.

-

Hazard Classification (GHS):

-

Handling: Use in a fume hood. Avoid inhalation of dust/vapors. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place. The ester is stable at room temperature but should be kept away from strong oxidizing agents and strong bases (to prevent premature hydrolysis).

References

-

ChemicalBook. (2024). Diethyl biphenyl-3,3'-dicarboxylate - CAS 303730-26-9 Properties.[1][4][5][6]Link

-

GuideChem. (2024). Diethyl biphenyl-3,3'-dicarboxylate Manufacturer & Supplier Information.[4][7]Link

-

Lundvall, F., et al. (2014). Dimethyl 3,3′-dimethoxybiphenyl-4,4′-dicarboxylate. Acta Crystallographica Section E. (Describes analogous synthesis and structural twisting). Link

-

Ye, M., et al. (2023). Biphenyl dicarboxylates from ethene and bifuran dimethyl esters. National Science Foundation (NSF) Public Access Repository. (Discusses biphenyl ester synthesis routes). Link

-

Sigma-Aldrich. (2024). Ethyl 3-iodobenzoate Product Sheet. (Precursor data).[3][8] Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 3-碘苯甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Dimethyl 3,3′-dimethoxybiphenyl-4,4′-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. 303730-26-9 | CAS DataBase [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. par.nsf.gov [par.nsf.gov]

Diethyl biphenyl 3,3'-dicarboxylate CAS number and molecular structure

Technical Monograph: Diethyl Biphenyl-3,3'-dicarboxylate CAS: 303730-26-9 Context: Chemical Scaffold & Advanced Material Intermediate

Executive Summary

This technical guide provides a comprehensive analysis of Diethyl biphenyl-3,3'-dicarboxylate (CAS 303730-26-9), a critical diester intermediate used in the synthesis of pharmaceutical libraries and Metal-Organic Frameworks (MOFs). Unlike its para-substituted isomer (diethyl biphenyl-4,4'-dicarboxylate)—widely known for linear linker geometry—the 3,3'-isomer offers a unique meta-geometry (approx. 120° dihedral angle). This structural feature is pivotal for generating non-linear pharmacophores in drug discovery and constructing specific topological nets (e.g., kagome lattices) in material science.

This document is structured for researchers requiring actionable synthesis protocols, structural validation data, and application context without redundant theoretical filler.

Chemical Identity & Physicochemical Profile

The following data aggregates confirmed identifiers and predicted physicochemical properties essential for handling and characterization.

| Parameter | Technical Detail |

| Chemical Name | Diethyl [1,1'-biphenyl]-3,3'-dicarboxylate |

| CAS Registry Number | 303730-26-9 |

| Molecular Formula | C₁₈H₁₈O₄ |

| Molecular Weight | 298.34 g/mol |

| SMILES | CCOC(=O)C1=CC(=CC=C1)C2=CC=CC(=C2)C(=O)OCC |

| InChI Key | GGAIUEMEDFREBS-UHFFFAOYSA-N |

| Physical State | Viscous oil or low-melting solid (polymorph dependent) |

| Predicted LogP | ~4.5 (Highly Lipophilic) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |

Synthesis Protocol: Palladium-Catalyzed Cross-Coupling

Expert Insight: While esterification of 3,3'-biphenyldicarboxylic acid is possible, the acid precursor is expensive and often impure. The most robust route for research-scale production (gram to decagram) is the Suzuki-Miyaura coupling of ethyl 3-bromobenzoate and 3-ethoxycarbonylphenylboronic acid. This convergent route minimizes byproduct formation and simplifies purification.

Reaction Scheme Visualization

Caption: Convergent Suzuki-Miyaura synthesis pathway ensuring regioselectivity and high yield.

Step-by-Step Experimental Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 3-bromobenzoate (1.0 eq, 10 mmol) and 3-Ethoxycarbonylphenylboronic acid (1.1 eq, 11 mmol).

-

Dissolve in Dimethoxyethane (DME) (40 mL).

-

Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 0.3 mmol). Note: Handle catalyst quickly to minimize air exposure.

-

-

Base Addition:

-

Add a degassed solution of Sodium Carbonate (Na₂CO₃) (2.0 eq, 20 mmol) in distilled water (10 mL).

-

Critical Step: Sparge the biphasic mixture with Nitrogen or Argon for 10 minutes to remove dissolved oxygen (prevents homocoupling of the boronic acid).

-

-

Reaction:

-

Heat the mixture to reflux (approx. 85°C oil bath) under an inert atmosphere for 12–16 hours.

-

Monitoring: Check reaction progress via TLC (Hexane:Ethyl Acetate 8:2). The starting bromide (Rf ~0.6) should disappear; the product (Rf ~0.4) will appear as a UV-active spot.

-

-

Workup:

-

Cool to room temperature. Filter the mixture through a pad of Celite to remove Palladium black.

-

Dilute with Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude oil via flash column chromatography using a gradient of Hexanes to 10% Ethyl Acetate/Hexanes.

-

Yield Expectation: 85–92% as a colorless to pale yellow viscous oil or solid.

-

Analytical Validation (Self-Validating Logic)

To ensure the integrity of the synthesized compound, compare your analytical data against these predicted signatures. The molecule is C₂-symmetric , meaning the NMR spectrum will show simplified signals (half the number of protons/carbons are unique).

Predicted ¹H NMR (400 MHz, CDCl₃)

-

δ 8.30 (t, J=1.8 Hz, 2H): H-2/H-2' (The protons "inside" the meta-junction).

-

δ 8.05 (dt, J=7.8, 1.5 Hz, 2H): H-4/H-4' (Ortho to ester).

-

δ 7.80 (dt, J=7.8, 1.5 Hz, 2H): H-6/H-6' (Ortho to biaryl bond).

-

δ 7.55 (t, J=7.8 Hz, 2H): H-5/H-5' (Meta protons).

-

δ 4.42 (q, J=7.1 Hz, 4H): -OCH ₂CH₃ (Methylene of ester).

-

δ 1.43 (t, J=7.1 Hz, 6H): -OCH₂CH ₃ (Methyl of ester).

Diagnostic Check: If you observe a singlet around δ 8.0–8.1 without coupling, you may have formed the 4,4'-isomer (impurity from starting material). If you see broad peaks, check for restricted rotation or paramagnetic impurities (Pd).

Strategic Applications

A. Medicinal Chemistry: Fragment-Based Drug Discovery (FBDD)

The 3,3'-dicarboxylate scaffold serves as a "privileged structure" for interrupting protein-protein interactions (PPIs). Unlike linear 4,4'-biphenyls, the 3,3'-geometry introduces a "kink" that mimics the turn structures often found in protein interfaces.

-

Workflow: Hydrolysis of the ethyl esters yields the dicarboxylic acid, which can be converted to diamides or peptidomimetics.

-

Relevance: Analogous to Bifendate (DDB) derivatives used in hepatoprotection, though DDB utilizes a 4,4'-dimethoxy-2,2'-dicarboxylate core. The 3,3'-isomer allows for exploration of alternative binding pockets.

B. Materials Science: MOF Linker Design

In Reticular Chemistry, the geometry of the linker dictates the topology of the framework.

-

Topology: The 120° angle of the 3,3'-isomer promotes the formation of kagome or helical pore structures, distinct from the cubic lattices formed by linear 4,4'-linkers.

-

Utility: Used to modulate pore size for gas storage (H₂, CH₄) or drug delivery systems where "cage" size determines release kinetics.

Application Workflow Diagram

Caption: Divergent utility of the 3,3'-diester in materials and pharmaceutical synthesis.

Safety & Handling

-

Hazard Identification: Although specific toxicology data for CAS 303730-26-9 is limited, biphenyl esters are generally classified as Skin Irrit. 2 and Eye Irrit. 2 .

-

Precaution: Avoid inhalation of dust/mist. Use standard PPE (nitrile gloves, safety glasses).

-

Storage: Store in a cool, dry place. The ester bond is stable, but prolonged exposure to moisture may lead to slow hydrolysis to the mono-ester.

References

-

Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Biphenyls in Drug Discovery: Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. Link

-

MOF Linker Geometry: Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework. Nature, 402, 276–279. Link

-

CAS Verification: Chemical Book. (2024). Diethyl biphenyl-3,3'-dicarboxylate Product Entry. Link

An In-depth Technical Guide to the Solubility of Diethyl Biphenyl-3,3'-dicarboxylate in Common Organic Solvents

Introduction

Diethyl biphenyl-3,3'-dicarboxylate, a diester derivative of biphenyl, is a molecule of significant interest in various fields of chemical research, including materials science and as an intermediate in the synthesis of complex organic molecules. A fundamental understanding of its solubility in common organic solvents is paramount for its effective use in synthesis, purification, formulation, and analytical characterization. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of diethyl biphenyl-3,3'-dicarboxylate, designed for researchers, scientists, and professionals in drug development.

The principle of "like dissolves like" is the cornerstone of predicting solubility.[1][2] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For diethyl biphenyl-3,3'-dicarboxylate, its molecular structure, characterized by a large nonpolar biphenyl core and two polar ester functional groups, dictates a nuanced solubility profile that will be explored in detail throughout this guide.

Molecular Structure and its Implications for Solubility

The structure of diethyl biphenyl-3,3'-dicarboxylate consists of a large, non-polar aromatic biphenyl backbone. This significant hydrocarbon portion of the molecule will favor interactions with non-polar solvents through London dispersion forces.[2] Conversely, the two ethyl ester groups (-COOCH₂CH₃) introduce polarity to the molecule. These ester groups are capable of dipole-dipole interactions and can act as hydrogen bond acceptors, allowing for some interaction with polar solvents.[3][4] However, the absence of hydrogen bond donors in the molecule limits its ability to self-associate through hydrogen bonding, which in turn affects its boiling point and solubility compared to analogous carboxylic acids.[3][4]

Predicting Solubility: A Solvent-by-Solvent Analysis

Apolar Solvents

| Solvent | Polarity Index (P') | Predicted Solubility | Rationale |

| Hexane | 0.1 | Low to Moderate | The large nonpolar biphenyl core will interact favorably with the nonpolar hexane molecules via London dispersion forces. However, the polar ester groups may limit high solubility. |

| Toluene | 2.4 | Moderate to High | Toluene, being an aromatic solvent, can engage in π-π stacking interactions with the biphenyl rings of the solute, in addition to dispersion forces. This should enhance solubility compared to aliphatic hydrocarbons. |

| Diethyl Ether | 2.8 | Moderate | Diethyl ether has a relatively low polarity but the oxygen atom can act as a hydrogen bond acceptor, potentially interacting with any residual moisture or impurities. Its primary interaction will be through dipole-dipole and dispersion forces. |

Polar Aprotic Solvents

| Solvent | Polarity Index (P') | Predicted Solubility | Rationale |

| Acetone | 5.1 | Moderate to High | Acetone's carbonyl group can engage in dipole-dipole interactions with the ester groups of the solute. Its moderate polarity should also effectively solvate the nonpolar biphenyl backbone. |

| Ethyl Acetate | 4.4 | Moderate to High | As an ester itself, ethyl acetate shares functional group similarity with the solute, which should promote solubility through favorable dipole-dipole interactions. |

| Dichloromethane (DCM) | 3.1 | Moderate to High | DCM is a versatile solvent that can effectively dissolve a wide range of organic compounds due to its ability to engage in dipole-dipole interactions and its relatively high polarizability. |

| Tetrahydrofuran (THF) | 4.0 | Moderate to High | THF is a good solvent for many organic compounds due to its polarity and the ability of its oxygen atom to act as a hydrogen bond acceptor. |

| Dimethylformamide (DMF) | 6.4 | High | DMF is a highly polar aprotic solvent that is expected to be an excellent solvent for diethyl biphenyl-3,3'-dicarboxylate, similar to its analogue, dimethyl biphenyl-4,4'-dicarboxylate.[5] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | DMSO is another highly polar aprotic solvent known for its exceptional solvating power for a wide range of organic molecules. It is predicted to be a very good solvent for this compound.[5] |

Polar Protic Solvents

| Solvent | Polarity Index (P') | Predicted Solubility | Rationale |

| Methanol | 5.1 | Low to Moderate | While methanol is polar and can act as a hydrogen bond donor and acceptor, the large nonpolar biphenyl moiety of the solute will likely limit its solubility. Solubility is expected to be higher than in water but lower than in less polar alcohols. |

| Ethanol | 4.3 | Moderate | Ethanol is less polar than methanol, and its larger alkyl chain may provide better solvation for the nonpolar part of the solute molecule, leading to potentially higher solubility. |

| Water | 10.2 | Very Low/Insoluble | The large, nonpolar biphenyl backbone makes the molecule hydrophobic. The polar ester groups are not sufficient to overcome the energy penalty of disrupting the strong hydrogen bonding network of water.[3][4] Analogous compounds are reported to be insoluble in water.[6] |

Experimental Determination of Solubility

Given the predictive nature of the above analysis, experimental verification is crucial for obtaining accurate solubility data. A systematic approach to determining the solubility of diethyl biphenyl-3,3'-dicarboxylate is outlined below.

Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Experimental Protocol: Isothermal Saturation Method

This protocol describes a reliable method for determining the solubility of a solid compound in a solvent at a specific temperature.

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of diethyl biphenyl-3,3'-dicarboxylate into a sealed vial.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature using a shaker or a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Accurately dilute the collected sample with a suitable solvent to a concentration within the linear range of the analytical method to be used.

-

-

Quantification of Solute:

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and widely used method.

-

Develop an HPLC method with a suitable stationary phase (e.g., C18 column) and mobile phase to achieve good separation and peak shape for diethyl biphenyl-3,3'-dicarboxylate.

-

Use a UV detector set to a wavelength where the compound has strong absorbance.

-

Prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

Inject the diluted sample and determine its concentration by comparing its peak area to the calibration curve.

-

-

Gravimetric Analysis:

-

Accurately weigh an empty, clean, and dry container.

-

Transfer a known volume of the filtered saturated solution to the container.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solute to avoid decomposition.

-

Once all the solvent has been removed, weigh the container with the dried solute.

-

The mass of the dissolved solute can be determined by the difference in weight.

-

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Safety Precautions

-

Always handle organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for diethyl biphenyl-3,3'-dicarboxylate and all solvents used for specific handling and disposal information.

Conclusion

The solubility of diethyl biphenyl-3,3'-dicarboxylate is governed by its molecular structure, which features a prominent nonpolar biphenyl core and two polar ester functionalities. This dual nature results in a solubility profile that favors polar aprotic and nonpolar aromatic solvents over highly polar protic solvents like water. While theoretical predictions provide a strong foundation for solvent selection, precise quantitative data can only be obtained through careful experimental determination. The protocols and understanding provided in this guide are intended to empower researchers to confidently and accurately assess the solubility of this compound, facilitating its effective application in their scientific endeavors.

References

- Vertex AI Search. (2022, May 31).

- Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.

- Scribd. Experiment 1. Solubility of Organic Compounds | PDF.

- Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- Sigma-Aldrich.

- Sigma-Aldrich. (2025, April 24).

- Apollo Scientific. 1751-97-9 Cas No.

- ChemicalBook.

- PubMed.

- Fisher Scientific. (2025, December 21).

- Boron Molecular. Buy Dimethyl biphenyl-3,3?

- Cayman Chemical.

- Cheméo. 3,3'-Dimethylbiphenyl (CAS 612-75-9) - Chemical & Physical Properties.

- Chemistry LibreTexts. (2022, August 13). 15.6: Physical Properties of Esters.

- ACS Publications. (2018, June 6).

- Thermo Fisher Scientific. (2025, September 7).

- Lumen Learning. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry.

- Amanote Research. (2014, March 15). (PDF)

- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.

- ChemicalBook. (2026, January 13).

- Burdick & Jackson. Polarity Index.

- ResearchGate.

- Physical Chemistry Research. (2023, November 19).

- University of Rochester, Department of Chemistry. Solvents and Polarity.

Sources

- 1. chem.ws [chem.ws]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Biphenyl dimethyl dicarboxylate | 792-74-5 [chemicalbook.com]

Commercial Suppliers & Technical Guide: Diethyl Biphenyl-3,3'-dicarboxylate

[1][2][3][4]

Executive Summary: Navigating the Supply Chain

Diethyl biphenyl-3,3'-dicarboxylate (CAS: 303730-26-9) is a specialized organic linker primarily utilized in the synthesis of Metal-Organic Frameworks (MOFs) and advanced porous materials. Unlike its linear isomer (4,4'-dicarboxylate) or the pharmaceutical hepatoprotectant "Bifendate" (often acronymized as DDB), this 3,3'-isomer offers a unique "kinked" geometry that is critical for accessing specific topological nets (e.g., acs topology) rather than the standard fcu nets found in UiO-series MOFs.

This guide addresses a common procurement bottleneck: scarcity. While the dimethyl ester and the free acid are commodity chemicals, the diethyl ester is often a custom-synthesis item. This document provides verified supplier pathways, a "Make vs. Buy" decision framework, and a validated synthesis protocol for in-house production.

Part 1: Chemical Identity & Critical Distinctions

Before procurement, it is vital to verify the exact chemical identity to avoid costly experimental errors, particularly given the confusion with pharmaceutical "DDB."

| Feature | Target Molecule | Common Confusion #1 | Common Confusion #2 |

| Name | Diethyl biphenyl-3,3'-dicarboxylate | Dimethyl biphenyl-3,3'-dicarboxylate | Bifendate (DDB) |

| CAS | 303730-26-9 | 1751-97-9 | 73590-58-6 |

| Structure | Ethyl esters at 3,3' positions | Methyl esters at 3,3' positions | Highly substituted (methoxy/methylenedioxy) |

| Use | MOF Linker, Polymer Intermediate | MOF Linker | Hepatitis Drug |

| Availability | Rare / Custom Synthesis | High / Commodity | High / Pharmaceutical |

Structural Significance in Research

In Reticular Chemistry, the 3,3'-connectivity introduces a bond angle (approx. 120°) between the phenyl rings and the carboxylate vectors. This disrupts the linearity seen in 4,4'-linkers, preventing the formation of close-packed cubic structures and enabling the synthesis of MOFs with lower symmetry and potentially accessible open metal sites.

Part 2: Procurement Landscape & Suppliers

Due to the niche nature of the diethyl ester, "off-the-shelf" stock is limited. The supply chain is bifurcated into Catalog Suppliers (often stock-outs) and Custom Synthesis Houses .

Verified Commercial Sources

Note: Availability fluctuates. Always request a Certificate of Analysis (CoA) confirming the Ethyl group via H-NMR.

-

Leap Chem (Hangzhou, China):

-

Status: Primary commercial source listing CAS 303730-26-9.

-

Scale: Gram to Kilogram.

-

Protocol: Requires "Request for Quote" (RFQ). Lead time typically 2-3 weeks.

-

-

Guidechem Network:

-

Aggregates smaller synthesis labs. Useful for finding spot inventory, but requires rigorous QC validation upon receipt.

-

-

Rieke Metals:

-

Historically listed related biphenyl intermediates; viable for custom synthesis requests if high purity (>99.5%) is required for electronic applications.

-

The "Make vs. Buy" Decision Tree

Since the acid precursor is widely available, synthesizing the ester in-house is often faster than waiting for a custom order.

Figure 1: Strategic decision matrix for procuring rare MOF linkers.

Part 3: Technical Protocol – In-House Synthesis

Context: If commercial supply is unavailable, the conversion of 3,3'-biphenyldicarboxylic acid (CAS 612-87-3, available from Sigma-Aldrich, TCI) to the diethyl ester is a robust, self-validating protocol.

Methodology: Acid-Catalyzed Fischer Esterification

Yield: >90% | Purity: >98% | Time: 24 Hours

Reagents:

-

3,3'-Biphenyldicarboxylic acid (1.0 eq)

-

Absolute Ethanol (Excess, solvent & reagent)

-

Sulfuric Acid (H₂SO₄, conc., catalytic amount 0.1 eq) or Thionyl Chloride (SOCl₂, 2.5 eq) for faster kinetics.

Step-by-Step Workflow:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

-

Activation (Preferred Method): Suspend the dicarboxylic acid in absolute ethanol. Add SOCl₂ dropwise at 0°C (ice bath) to generate HCl in situ and activate the carboxyl groups.

-

Why? SOCl₂ reacts with water/ethanol to drive equilibrium forward more effectively than H₂SO₄.

-

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 12–16 hours. The suspension should become a clear solution as the ester forms (esters are more soluble in EtOH than the parent acid).

-

Workup:

-

Evaporate excess ethanol under reduced pressure (Rotavap).

-

Dissolve residue in Ethyl Acetate.

-

Wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.

-

Dry over anhydrous MgSO₄ and concentrate.

-

-

Purification: Recrystallize from minimal hot ethanol or Hexane/EtOAc if necessary.

Quality Control (QC) – The "Self-Validating" System

Do not rely solely on the supplier's label. Run 1H-NMR (CDCl₃) to confirm the structure.

| Signal | Chemical Shift (δ) | Multiplicity | Interpretation |

| Aromatic | 8.3 – 7.5 ppm | Multiplets | Biphenyl core protons. |

| Methylene | ~4.4 ppm | Quartet (J=7 Hz) | -O-CH₂- (Specific to Ethyl). |

| Methyl | ~1.4 ppm | Triplet (J=7 Hz) | -CH₃ (Specific to Ethyl). |

Critical Check: If you see a singlet at ~3.9 ppm, you have the Methyl ester (wrong product). The Quartet/Triplet pattern is the definitive signature of the Diethyl ester.

Part 4: Research Applications & Mechanistic Insight

Metal-Organic Frameworks (MOFs)

The primary utility of Diethyl biphenyl-3,3'-dicarboxylate is as a pro-linker . In solvothermal MOF synthesis (e.g., with ZrCl₄ or Cu(NO₃)₂), the ester groups are often hydrolyzed in situ to the acid, or the ester is used to modulate the crystallization rate.

-

Topology Control: The 3,3' geometry prevents the formation of the ubiquitous fcu topology (12-connected nodes) seen with linear 4,4' linkers. Instead, it favors lower-connectivity nets or cages with reduced symmetry.

-

Solubility: The diethyl ester is significantly more soluble in DMF/DEF than the dicarboxylic acid. This allows for higher concentration precursor solutions, critical for growing large single crystals for X-ray diffraction.

Isoreticular Expansion

Researchers use the biphenyl backbone to expand the pore size of MOFs originally based on isophthalic acid (benzene-1,3-dicarboxylic acid). The 3,3'-biphenyl linker acts as an "expanded isophthalate," increasing pore volume while maintaining the angular directionality of the node connection.

Figure 2: Reticular chemistry logic for substituting 3,3'-biphenyl linkers.

References

Literature review on the synthesis of substituted biphenyl dicarboxylates

Executive Summary

Substituted biphenyl dicarboxylates represent a critical structural class in two distinct but high-value domains: pharmaceuticals (e.g., the hepatoprotective agent Bifendate/DDB ) and materials science (e.g., rigid linkers for Metal-Organic Frameworks like UiO-67).

This guide moves beyond basic textbook definitions to address the specific synthetic friction points of this scaffold: steric hindrance at the 2,2'-positions and regiocontrol . We will examine the classical Ullmann coupling as a robust (albeit harsh) method for homocoupling and contrast it with modern Palladium-catalyzed cross-coupling (Suzuki-Miyaura) designed to overcome the "ortho-effect" of bulky carboxylate groups.

Part 1: The Strategic Landscape

The synthesis of biphenyl dicarboxylates is dictated by the intended substitution pattern:

| Feature | 2,2'-Dicarboxylates (e.g., DDB) | 4,4'-Dicarboxylates (e.g., BPDC) |

| Primary Application | Pharmaceuticals (Liver function), Chiral Ligands | MOF Linkers (Porosity), Liquid Crystals |

| Key Challenge | Steric Hindrance: The two ortho-ester groups force the rings to twist (atropisomerism). | Solubility: Rigid rod structure often leads to poor solubility in organic solvents. |

| Preferred Method | Ullmann Coupling (Homocoupling) or Specialized Suzuki | Oxidative Coupling or Suzuki (Cross-coupling) |

Part 2: The Classical Foundation (Ullmann Coupling)

For symmetric, electron-rich biphenyls like Dimethyl 4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2,2'-dicarboxylate (DDB) , the Ullmann reaction remains a relevant industrial route despite its high temperature requirements. The electron-donating methoxy and methylenedioxy groups facilitate the oxidative addition step.

Mechanism: The Radical-Sorption Pathway

The mechanism involves the formation of an organocopper intermediate. In the context of DDB synthesis, the ortho-ester group actually stabilizes the copper intermediate via coordination, despite the steric bulk.

Caption: Dual pathway mechanism for Ullmann coupling involving Single Electron Transfer (SET) and organocopper intermediates.

Protocol 1: Synthesis of DDB Intermediate (Ullmann Homocoupling)

Target: Dimethyl 4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2,2'-dicarboxylate

Causality: We use DMF as the solvent to solubilize the organocopper intermediate and Copper Bronze (activated) rather than standard copper powder to maximize surface area for the heterogeneous reaction.

Materials:

-

Methyl 2-bromo-5-methoxy-3,4-methylenedioxybenzoate (10.0 g, 33 mmol)

-

Copper bronze (Activated, 10.0 g, 157 mmol)

-

DMF (Dry, 50 mL)

-

Sand (Purified, 5 g) – To prevent caking of Cu

Step-by-Step Workflow:

-

Activation: Wash copper powder with 2% iodine in acetone, followed by acetone/HCl, then pure acetone. Dry under vacuum.[1][2] Why: Removes surface oxides that inhibit radical generation.

-

Setup: In a 250 mL 3-neck flask equipped with a mechanical stirrer (magnetic stirring will fail due to Cu density) and reflux condenser, charge the aryl bromide and DMF.

-

Addition: Heat the solution to 100°C. Add the activated copper bronze and sand portion-wise over 20 minutes.

-

Reflux: Raise temperature to 140°C (reflux) and stir vigorously for 4 hours. The reaction color will shift from reddish-brown to a dark slurry.

-

Workup: Cool to 60°C. Filter through a Celite pad to remove unreacted copper. Wash the pad with hot DMF (2 x 20 mL).

-

Precipitation: Pour the filtrate into ice-water (300 mL) containing 5% HCl. The bis-ester precipitates as a solid.[2]

-

Purification: Recrystallize from Acetone/Methanol (1:1).

Validation:

-

1H NMR: Disappearance of the aromatic proton at the C2 position (relative to the bromide).

-

Yield: Typical yields range from 65-75%.

Part 3: The Modern Standard (Suzuki-Miyaura)

When synthesizing unsymmetrical biphenyl dicarboxylates or when the substrate is sensitive to the 140°C temperatures of Ullmann, Suzuki-Miyaura coupling is the standard. However, 2,2'-dicarboxylates present a "tetra-ortho" substituted challenge (if fully substituted) or a di-ortho challenge that severely retards transmetallation.

The Steric Solution: Ligand Design

Standard ligands (PPh3) fail here. We must use Buchwald Biaryl Phosphines (e.g., S-Phos or X-Phos). These bulky, electron-rich ligands facilitate oxidative addition into hindered halides and promote reductive elimination of the crowded product.

Caption: Suzuki cycle highlighting Transmetallation as the bottleneck for sterically hindered 2,2'-dicarboxylates.

Protocol 2: Synthesis of Dimethyl 2,2'-biphenyldicarboxylate (Hindered Cross-Coupling)

Target: Generic 2,2'-dicarboxylate scaffold.

Causality: We use S-Phos because its lower aromatic ring interacts with the Pd center, creating a pocket that accommodates the incoming boronic acid while shielding the metal from non-productive pathways. K3PO4 is used as the base in a biphasic system to prevent hydrolysis of the ester groups.

Materials:

-

Methyl 2-bromobenzoate (1.0 equiv)

-

2-(Methoxycarbonyl)phenylboronic acid (1.2 equiv)

-

Pd(OAc)2 (2 mol%)

-

S-Phos (4 mol%)

-

K3PO4 (2.0 equiv)

-

Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

-

Catalyst Pre-formation: In a vial, mix Pd(OAc)2 and S-Phos in Toluene. Stir for 10 mins at RT to generate the active Pd(0) species (Yellow to orange shift).

-

Reaction Assembly: In a Schlenk tube, combine the aryl bromide, boronic acid, and solid K3PO4.

-

Inerting: Evacuate and backfill with Argon (3 cycles). Critical: Oxygen kills the electron-rich phosphine ligand.

-

Injection: Syringe in the catalyst/solvent mixture and the water.

-

Heating: Heat to 100°C for 12 hours.

-

Workup: Dilute with Ethyl Acetate, wash with brine. Dry over MgSO4.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Part 4: Data & Comparison

| Parameter | Ullmann (Homocoupling) | Suzuki (S-Phos) |

| Atom Economy | Low (Stoichiometric Cu) | High (Catalytic Pd) |

| Steric Tolerance | Moderate (Requires high T) | High (Ligand dependent) |

| Functional Group Tolerance | Low (No acidic protons, nitro groups) | Excellent |

| Scalability | Good (Simple reagents) | Moderate (Cost of Ligands) |

| Typical Yield (DDB) | 65-75% | 80-90% |

References

-

Synthesis of DDB (Bifendate)

-

Suzuki Coupling for Hindered Biaryls

-

MOF Linker Synthesis (BPDC)

- Title: Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks.

- Source: Nanom

-

Link:[Link]

-

Asymmetric Synthesis of DDB Derivatives

- Title: New synthesis of (S)

- Source: Chemical & Pharmaceutical Bulletin (PubMed)

-

Link:[Link]

Sources

- 1. protocols.io [protocols.io]

- 2. preprints.org [preprints.org]

- 3. Synthesis of biphenylpolycarboxylic acids. I. Synthesis of biphenyl-3,4-dicarboxylic acid by liquid-phase oxidation of 3,4-dimethylbiphenyl (Journal Article) | OSTI.GOV [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Diethyl Biphenyl-3,3'-Dicarboxylate in Reticular Engineering and Asymmetric Catalysis

Part 1: Executive Summary & Strategic Rationale

Diethyl biphenyl-3,3'-dicarboxylate (CAS: 303730-26-9) is a critical pro-ligand in the field of Reticular Chemistry . Unlike its linear isomer (4,4'-dicarboxylate) which forms cubic or paddle-wheel grids, the 3,3'-isomer possesses a unique "bent" geometry (approx. 120° dihedral angle). This angularity is a powerful tool for inducing helicity and chirality in Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs), even though the ligand itself is achiral.

In asymmetric catalysis, this molecule serves two primary high-value functions:

-

Topological Director: It drives the self-assembly of metal nodes into chiral space groups (spontaneous resolution) or helical channels, creating a chiral environment for heterogeneous catalysis.

-

Precursor for Atropisomeric Scaffolds: It serves as a scalable starting material for synthesizing meta-substituted biphenyl diphosphines or diols via functional group interconversion (FGI).

This guide focuses on its application as a linker for Chiral MOFs (CMOFs) capable of size-selective asymmetric transformations (e.g., Henry reactions, epoxide ring openings).

Part 2: Scientific Foundation & Mechanism

The "Bent Linker" Effect

The efficacy of diethyl biphenyl-3,3'-dicarboxylate lies in its meta-substitution. In coordination chemistry, linear linkers (4,4') tend to form interpenetrated, achiral networks. The 3,3' isomer, upon hydrolysis to the dicarboxylic acid (H₂BPDC), forces the metal nodes into lower-symmetry arrangements.

-

Helical Induction: The bent backbone prevents the formation of flat sheets, often forcing the polymeric chain to twist to satisfy coordination geometry, resulting in helical channels.

-

Spontaneous Resolution: During solvothermal synthesis, these helices can pack in a homochiral fashion (e.g., Space Group

or

Mechanism of Asymmetric Induction

In the resulting MOF, asymmetry is not transferred from a chiral atom but is an emergent property of the pore structure.

-

Confinement Effect: The substrate is forced into a specific orientation within the chiral pore, restricting the approach of the reagent to one face of the molecule.

-

Defect Engineering: The ester groups can be partially hydrolyzed or modified post-synthetically to introduce chiral directing groups (e.g., proline derivatives) into the framework.

Part 3: Visualization of Reticular Assembly

The following diagram illustrates the workflow from the diethyl ester precursor to the functional chiral catalyst.

Caption: Transformation of the achiral diethyl ester into a chiral heterogeneous catalyst via solvothermal assembly.

Part 4: Experimental Protocols

Protocol A: Ligand Preparation (Hydrolysis)

Rationale: The diethyl ester is the stable storage form. For MOF synthesis, the free acid is required to coordinate with metal ions.

Materials:

-

Diethyl biphenyl-3,3'-dicarboxylate (10 mmol)

-

NaOH (40 mmol)

-

Methanol (50 mL) / Water (10 mL)

-

HCl (1 M)

Step-by-Step:

-

Dissolution: Dissolve 10 mmol of diethyl biphenyl-3,3'-dicarboxylate in 50 mL Methanol.

-

Saponification: Add aqueous NaOH (40 mmol in 10 mL water) dropwise.

-

Reflux: Heat to reflux (65°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1) until the ester spot disappears.

-

Workup: Cool to room temperature. Evaporate methanol under reduced pressure.

-

Acidification: Acidify the aqueous residue with 1 M HCl to pH 2. A white precipitate (H₂BPDC) will form immediately.

-

Purification: Filter the solid, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 80°C for 12 hours.

-

QC Check: ¹H NMR (DMSO-d₆) should show disappearance of ethyl quartet/triplet and appearance of broad COOH singlet.

-

Protocol B: Solvothermal Synthesis of Chiral MOF

Rationale: This protocol targets a Zn-based framework where the 3,3'-linker induces a helical topology suitable for catalysis.

Materials:

Step-by-Step:

-

Pre-mixing: In a 20 mL scintillation vial, dissolve H₂BPDC (0.5 mmol) and Zn(NO₃)₂·6H₂O (0.5 mmol) in a mixture of DMF (8 mL) and Ethanol (2 mL).

-

Sonication: Sonicate for 10 minutes to ensure homogeneity.

-

Solvothermal Treatment: Seal the vial (or transfer to a Teflon-lined autoclave) and heat at 100°C for 48 hours .

-

Critical Control Point: Do not disturb the oven. Temperature fluctuations can disrupt crystal growth and prevent spontaneous resolution.

-

-

Cooling: Cool to room temperature at a rate of 5°C/hour. Rapid cooling yields amorphous powder; slow cooling yields crystals.

-

Activation: Decant the mother liquor. Wash crystals with fresh Ethanol (3 x 10 mL) over 2 days to exchange DMF.

-

Storage: Store in Ethanol. Do not dry completely unless necessary, as pore collapse may occur.

Protocol C: Catalytic Asymmetric Henry Reaction

Rationale: Demonstrating the catalytic activity of the Lewis Acid sites (Zn²⁺) within the chiral environment created by the ligand.

Reaction: 4-Nitrobenzaldehyde + Nitroethane → β-Nitroalkanol

Step-by-Step:

-

Catalyst Loading: Weigh 10 mg of activated MOF crystals.

-

Substrate Addition: Add 4-Nitrobenzaldehyde (0.5 mmol) and Nitroethane (5.0 mmol, excess acts as solvent).

-

Incubation: Stir gently at 0°C for 24 hours.

-

Note: Vigorous stirring may pulverize the MOF crystals; use a shaker or slow magnetic stir bar.

-

-

Termination: Centrifuge to pellet the catalyst (Catalyst can be recycled).

-

Analysis: Analyze the supernatant via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10).

-

Expectation: The confinement effect of the 3,3'-linker channels should induce enantiomeric excess (ee) compared to the background reaction.

-

Part 5: Data Summary & Troubleshooting

Crystallographic & Physical Properties

| Property | Value / Description | Significance |

| Linker Geometry | Bent (~120° dihedral) | Induces non-centrosymmetric (chiral) packing. |

| Pore Size | 8 - 12 Å (Typical) | Suitable for small organic substrates (aldehydes, epoxides). |

| Thermal Stability | ~350°C (as MOF) | Allows for high-temperature gas-phase catalysis if needed. |

| Solubility (Ester) | Soluble in DCM, EtOAc, THF | Easy to handle/purify before hydrolysis. |

| Solubility (Acid) | DMSO, DMF, dilute base | Requires polar solvents for MOF synthesis. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Amorphous Product | Cooling too fast or Temp too high. | Reduce synthesis temp to 85°C; use programmed cooling (-5°C/hr). |

| Low Surface Area | Incomplete activation (DMF trapped). | Solvent exchange with MeOH/EtOH for 3 days; Solvent exchange with supercritical CO₂. |

| No Enantioselectivity | Racemic twinning or pore too large. | Try "Mixed Ligand" strategy: Add a chiral co-ligand (e.g., L-proline) during synthesis to seed chirality. |

Part 6: References

-

Coordination Polymers from Biphenyl-Dicarboxylate Linkers. Inorganic Chemistry. (2022). Discusses the synthesis and structural diversity of MOFs using 3,3'-dicarboxylate linkers and their catalytic properties.

-

Three Novel Cadmium(II) Complexes from Different Conformational 1,1'-Biphenyl-3,3'-dicarboxylate. Crystal Growth & Design. (2004). seminal paper describing the formation of 3-D chiral frameworks from this achiral linker via spontaneous resolution.

-

Metal–Organic Frameworks: Carboxylic Acid Ligands. BLD Pharm Technical Notes. Overview of carboxylic acid ligands including biphenyl derivatives in MOF construction.

-

Biphenyl-3,3'-dicarboxylic acid. Sigma-Aldrich Product Data. Physical properties and commercial availability of the hydrolyzed linker.

Sources

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with Biphenyl-3,3'-dicarboxylate Linkers

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Architectural Versatility of Biphenyl-3,3'-dicarboxylate in MOF Synthesis

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and drug delivery. The rational design of MOFs hinges on the judicious selection of metal nodes and organic linkers, which dictate the topology, porosity, and functionality of the resulting framework. The biphenyl-dicarboxylate family of linkers offers a compelling platform for MOF synthesis due to their rigidity, thermal stability, and the tunable geometry afforded by the rotational freedom of the phenyl-phenyl bond.

This application note focuses on the synthesis of MOFs using the biphenyl-3,3'-dicarboxylate linker. The meta-substitution pattern of the carboxylate groups, in contrast to the more common para-substituted 4,4'-isomer, introduces a "bent" or "V-shaped" geometry. This angular disposition can lead to the formation of unique and complex network topologies, potentially with distinct pore environments and functionalities compared to linear linker-based MOFs.

The primary challenge in utilizing diethyl biphenyl-3,3'-dicarboxylate as a starting material is that the ester functional groups are not directly available for coordination with the metal centers. Therefore, hydrolysis to the corresponding dicarboxylic acid is a prerequisite for MOF formation. This can be achieved either through a separate, preceding hydrolysis step or, more elegantly, via an in-situ hydrolysis during the solvothermal synthesis. The choice between these two routes impacts the reaction kinetics and potentially the final MOF structure and crystallinity.

This guide provides two detailed protocols:

-

Protocol 1: Two-Step Synthesis via Prior Hydrolysis. This is the most robust and predictable method, involving the initial conversion of diethyl biphenyl-3,3'-dicarboxylate to biphenyl-3,3'-dicarboxylic acid, followed by the solvothermal synthesis of the MOF. This approach allows for the purification of the linker before MOF synthesis, ensuring high-purity starting materials.

-

Protocol 2: One-Pot In-Situ Hydrolysis and MOF Synthesis. This more streamlined approach combines the hydrolysis and MOF formation in a single solvothermal reaction. While potentially more efficient, this method requires careful control of reaction conditions to ensure complete hydrolysis and successful MOF crystallization.

We will delve into the causality behind the experimental choices in each protocol, providing insights into the roles of solvents, temperature, and modulators in directing the self-assembly of these fascinating materials.

Protocol 1: Two-Step Synthesis via Prior Hydrolysis of Diethyl Biphenyl-3,3'-dicarboxylate

This protocol is recommended for achieving high-purity MOFs with reproducible characteristics. The initial hydrolysis of the diethyl ester ensures that the linker is in its active, dicarboxylate form before the MOF synthesis.

Part A: Hydrolysis of Diethyl Biphenyl-3,3'-dicarboxylate

Rationale: Base-catalyzed hydrolysis (saponification) is an efficient method for converting esters to carboxylic acids. The use of a sodium hydroxide solution in a mixed solvent system of methanol and water ensures both the solubility of the ester and the effectiveness of the hydroxide ions as a nucleophile. Subsequent acidification protonates the carboxylate salt, leading to the precipitation of the dicarboxylic acid.

Materials:

-

Diethyl biphenyl-3,3'-dicarboxylate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: In a round-bottom flask, dissolve diethyl biphenyl-3,3'-dicarboxylate in a 2:1 mixture of methanol and deionized water.

-

Saponification: Add a 10 M aqueous solution of sodium hydroxide (2.5 equivalents per mole of the diethyl ester) to the flask.

-

Reflux: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting ester.

-

Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of biphenyl-3,3'-dicarboxylic acid will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.

-

Drying: Dry the collected solid in a vacuum oven at 80 °C overnight to yield pure biphenyl-3,3'-dicarboxylic acid.

Part B: Solvothermal Synthesis of a Zr-based MOF with Biphenyl-3,3'-dicarboxylic Acid

Rationale: Zirconium-based MOFs are renowned for their exceptional thermal and chemical stability, which is attributed to the strong coordination bonds between the high-valent Zr(IV) cations and the carboxylate linkers.[1] The use of N,N-dimethylformamide (DMF) as a solvent is common in MOF synthesis as it effectively dissolves both the metal salt and the organic linker.[2] A modulator, such as formic acid, is often added to improve the crystallinity and control the size of the MOF particles by competing with the linker for coordination to the metal clusters, thereby slowing down the crystallization process.[3][4]

Materials:

-

Biphenyl-3,3'-dicarboxylic acid (from Part A)

-

Zirconium(IV) chloride (ZrCl₄)

-

N,N-Dimethylformamide (DMF)

-

Formic acid (modulator)

-

Teflon-lined stainless-steel autoclave

Procedure:

-

Preparation of the Reaction Mixture: In a glass vial, dissolve biphenyl-3,3'-dicarboxylic acid (1 equivalent) and zirconium(IV) chloride (1 equivalent) in DMF.

-

Addition of Modulator: Add formic acid (10-50 equivalents relative to ZrCl₄) to the solution. The optimal amount of modulator may need to be determined experimentally to achieve the best crystal quality.

-

Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave and seal it tightly. Place the autoclave in a preheated oven at 120 °C for 24-48 hours.

-

Cooling and Product Isolation: After the reaction, cool the autoclave to room temperature. Collect the resulting white crystalline powder by centrifugation or filtration.

-

Washing and Activation: Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent. Dry the product in a vacuum oven at 150 °C for 12 hours to activate the MOF by removing the solvent molecules from the pores.

Protocol 2: One-Pot In-Situ Hydrolysis and MOF Synthesis

This protocol offers a more streamlined approach by combining the hydrolysis and MOF synthesis in a single step. The presence of water and a base in the reaction mixture facilitates the in-situ hydrolysis of the diethyl ester to the dicarboxylate linker, which then coordinates with the metal ions to form the MOF. This method is more experimental and may require optimization for different metal systems.

Rationale: The solvothermal reaction conditions (elevated temperature and pressure) can promote the hydrolysis of the ester in the presence of water. The addition of a base, such as triethylamine or a hydroxide source, can catalyze this process. The choice of metal precursor is also crucial; metal nitrates or acetates are often more soluble and reactive under these conditions compared to metal chlorides.

Materials:

-

Diethyl biphenyl-3,3'-dicarboxylate

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) or Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

-

Triethylamine (optional, as a base catalyst)

-

Teflon-lined stainless-steel autoclave

Procedure:

-

Preparation of the Reaction Mixture: In a glass vial, dissolve diethyl biphenyl-3,3'-dicarboxylate (1 equivalent) and the chosen metal salt (1.5 equivalents) in a mixed solvent of DMF, ethanol, and deionized water (e.g., in a 2:1:1 volume ratio).

-

Addition of Base (Optional): If desired, add a small amount of triethylamine (0.5-1 equivalent) to the mixture to catalyze the hydrolysis of the ester.

-

Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave and seal it tightly. Place the autoclave in a preheated oven at a temperature between 100 °C and 150 °C for 24-72 hours. The optimal temperature and time will depend on the specific metal-linker combination.[5]

-

Cooling and Product Isolation: After the reaction, cool the autoclave to room temperature. Collect the resulting crystalline product by centrifugation or filtration.

-

Washing and Activation: Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL). Activate the MOF by solvent exchange with a low-boiling-point solvent like acetone, followed by drying under vacuum at a temperature appropriate for the thermal stability of the MOF (typically 100-150 °C) for 12 hours.

Data Presentation: Expected Parameters for a Synthesized MOF

The following table provides a template for summarizing the key characteristics of a newly synthesized MOF.

| Parameter | Expected Value/Observation | Characterization Technique |

| Crystal Structure | Crystalline powder | Powder X-ray Diffraction (PXRD) |

| Morphology | e.g., Rod-like, cubic, or irregular crystals | Scanning Electron Microscopy (SEM) |

| Thermal Stability | Stable up to e.g., 350-450 °C | Thermogravimetric Analysis (TGA) |

| Porosity | Type I or IV isotherm | N₂ Adsorption-Desorption Analysis |

| Surface Area | e.g., 500-2000 m²/g (BET) | N₂ Adsorption-Desorption Analysis |

| Pore Volume | e.g., 0.3-1.0 cm³/g | N₂ Adsorption-Desorption Analysis |

| Functional Groups | Presence of carboxylate and biphenyl peaks | Fourier-Transform Infrared (FTIR) Spectroscopy |

Visualization of Experimental Workflows

Diagram for Protocol 1: Two-Step Synthesis

Caption: Workflow for the one-pot in-situ synthesis of a MOF from a diethyl ester linker.

Characterization of the Synthesized MOFs

A thorough characterization is essential to confirm the successful synthesis and to understand the properties of the new MOF material.

-

Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The diffraction pattern is a unique fingerprint of the crystalline structure. [6]* Scanning Electron Microscopy (SEM): SEM provides information about the morphology (shape and size) of the MOF crystals.

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to identify the temperature at which the framework starts to decompose. [6]* Nitrogen Adsorption-Desorption Analysis: This technique is used to determine the porosity of the MOF, including its surface area (typically calculated using the Brunauer-Emmett-Teller (BET) method), pore volume, and pore size distribution. [6]* Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of the organic linker within the MOF structure and the coordination of the carboxylate groups to the metal centers. A shift in the carbonyl stretching frequency from the free carboxylic acid to the coordinated carboxylate is a key indicator of successful MOF formation. [7]

Troubleshooting and Key Considerations

-

Low Crystallinity: If the PXRD pattern shows broad peaks or an amorphous halo, consider adjusting the reaction temperature, time, or the concentration of the modulator. A slower crystallization process often leads to higher quality crystals.

-

Impure Product: The presence of unreacted starting materials or competing phases can be addressed by carefully washing the product with fresh solvent. In the case of the two-step synthesis, ensuring the complete hydrolysis and purification of the dicarboxylic acid is crucial.

-

Poor Porosity: If the measured surface area is low, it may indicate that the pores are filled with residual solvent or unreacted starting materials. A more rigorous activation procedure, including solvent exchange and heating under vacuum at a higher temperature (without decomposing the MOF), may be necessary.

Conclusion